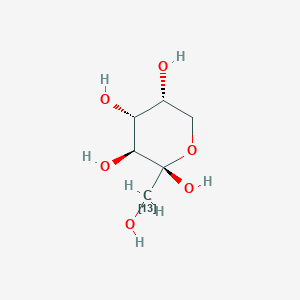
D-Fructopyranose-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructopyranose-1-13C: is a labeled form of D-fructopyranose, a monosaccharide belonging to the class of organic compounds known as carbohydrates. The “1-13C” label indicates that the carbon at position 1 is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructopyranose-1-13C typically involves the incorporation of the carbon-13 isotope into the fructose molecule. One common method is the enzymatic conversion of glucose-1-13C to fructose-1-13C using glucose isomerase. This process is carried out under controlled conditions to ensure the specific labeling of the carbon atom.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to convert glucose-1-13C to fructose-1-13C. The process is optimized for high yield and purity, and the final product is purified using chromatographic techniques.
化学反応の分析
Types of Reactions: D-Fructopyranose-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-fructuronic acid.
Reduction: It can be reduced to form D-sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: D-fructuronic acid.
Reduction: D-sorbitol.
Substitution: Acetylated derivatives of D-fructopyranose.
科学的研究の応用
Chemistry: D-Fructopyranose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of fructose in various environments.
Biology: In biological research, this compound is used to trace metabolic pathways involving fructose. It helps in studying the metabolism of fructose in cells and tissues, providing insights into energy production and storage.
Medicine: this compound is used in medical research to study disorders related to carbohydrate metabolism, such as diabetes and fructose intolerance. It helps in understanding the role of fructose in these conditions and developing targeted therapies.
Industry: In the food industry, this compound is used to study the Maillard reaction, which is responsible for browning and flavor development in foods. It helps in optimizing food processing conditions to enhance flavor and texture.
作用機序
D-Fructopyranose-1-13C exerts its effects by participating in metabolic pathways involving fructose. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of fructose in biological systems. The molecular targets include enzymes involved in fructose metabolism, such as fructokinase and aldolase. The pathways involved include glycolysis and the pentose phosphate pathway.
類似化合物との比較
D-Glucopyranose-1-13C: Another labeled monosaccharide used in metabolic studies.
D-Fructofuranose-1-13C: A different isomer of fructose labeled with carbon-13.
D-Sorbitol-1-13C: A reduced form of fructose labeled with carbon-13.
Uniqueness: D-Fructopyranose-1-13C is unique due to its specific labeling at the carbon-1 position, which provides detailed information about the metabolic fate of fructose. Its pyranose form is also significant as it represents the six-membered ring structure of fructose, which is important in understanding its chemical and biological properties.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1/i2+1 |
InChIキー |
LKDRXBCSQODPBY-WUAGLHOYSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)([13CH2]O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


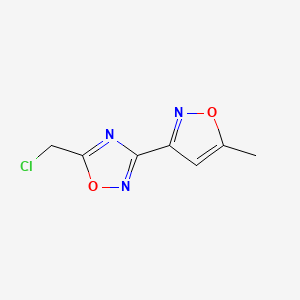
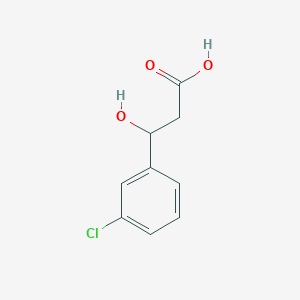
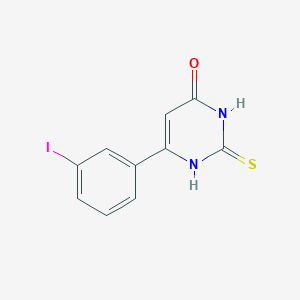
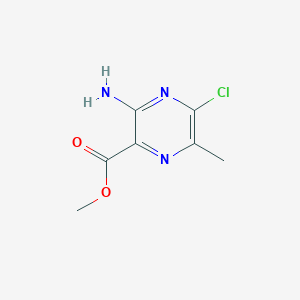


![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
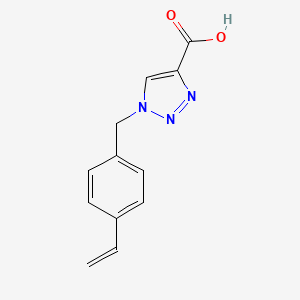
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
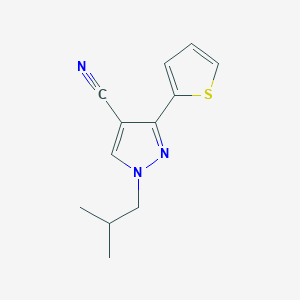
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
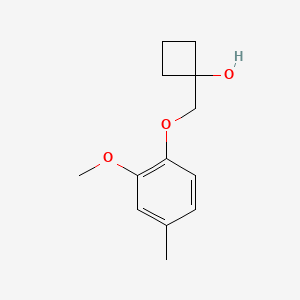
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
